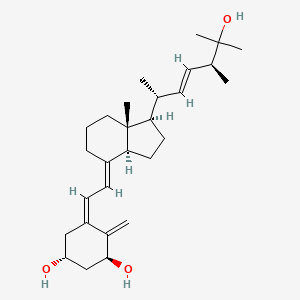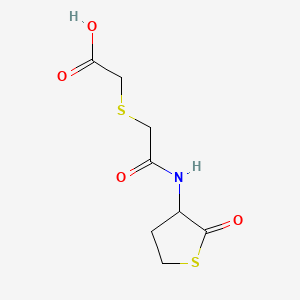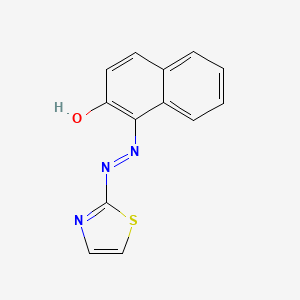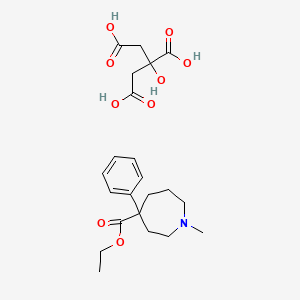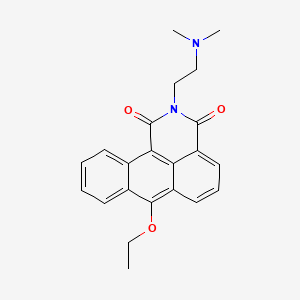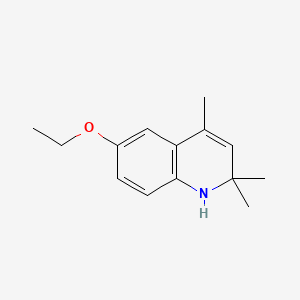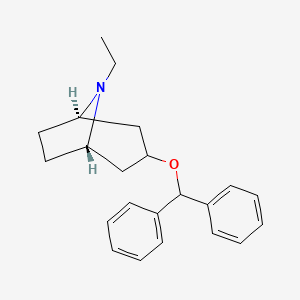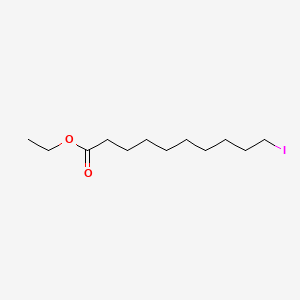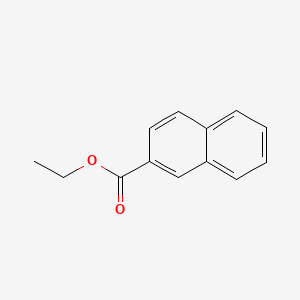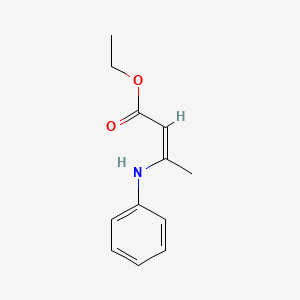
Ethynylcytidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
TAS-106 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
TAS-106 übt seine Wirkungen durch Hemmung der RNA-Synthese aus. Es wird in Tumorzellen zu Ethynylcytidintriphosphat metabolisiert, das die RNA-Polymerasen I, II und III hemmt . Diese Hemmung führt zur Aktivierung von RNase L, einer potenten antiviralen und antiproliferativen Endoribonuclease, die einzelsträngige RNA spaltet, die Fragmentierung von 28s ribosomaler RNA bewirkt und Janus-Kinase, ein mitochondrienabhängiges Apoptose-Signalmolekül, aktiviert . Das Ergebnis ist die Induktion von Apoptose in Tumorzellen .
Wirkmechanismus
Target of Action
Ethynylcytidine (ECyd) is a potent inhibitor of RNA synthesis, specifically targeting RNA polymerases I, II, and III . These polymerases play a crucial role in the transcription process, which is essential for protein synthesis and cell function.
Mode of Action
ECyd interacts with its targets (RNA polymerases) by competitively inhibiting their function . This inhibition disrupts RNA biosynthesis, leading to a decrease in protein synthesis, which is critical for cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by ECyd is the RNA synthesis pathway . By inhibiting RNA polymerases, ECyd disrupts the transcription process, leading to a decrease in mRNA production. This, in turn, affects protein synthesis, impacting various downstream cellular processes .
Result of Action
The inhibition of RNA synthesis by ECyd leads to a decrease in protein synthesis, which can result in cell growth arrest and apoptosis . This makes ECyd a potent anti-tumor agent, as demonstrated in preclinical studies .
Action Environment
The efficacy and stability of ECyd can be influenced by various environmental factors. For instance, the presence of drug transporters like Vaults can impact the drug’s action . Vaults, which are overexpressed in some cisplatin-resistant cells, can be inhibited by ECyd, thereby enhancing the anti-tumor efficacy of platinum-based drugs . This suggests that the tumor microenvironment and the presence of specific cellular components can significantly influence the action of ECyd .
Biochemische Analyse
Biochemical Properties
Ethynylcytidine is designed to inhibit RNA synthesis by blocking RNA polymerases I, II, and III . It interacts with these enzymes, which are essential for the transcription process, thereby inhibiting the synthesis of RNA . This interaction occurs throughout the cell cycle except for the M phase .
Cellular Effects
Ethynylcytidine has been shown to have significant effects on various types of cells and cellular processes. It enhances the anti-tumor efficacy of platinum in several tumor types in both in vitro and in vivo tumor models . It has been found to sensitize KB cells to CDDP by inhibiting the drug transporter Vault complex (Vaults), which are overexpressed in CDDP-resistant KB cells .
Molecular Mechanism
The molecular mechanism of Ethynylcytidine involves its rapid phosphorylation to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis . This inhibition occurs through the competitive inhibition of RNA polymerase I, II, and III . The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours .
Temporal Effects in Laboratory Settings
In laboratory settings, Ethynylcytidine has shown to have temporal effects. The ultimate metabolite of Ethynylcytidine, ECTP, is stable in cultured cells with a half-life of 21 hours . This indicates that Ethynylcytidine has a “closed” metabolic pathway to ECTP .
Metabolic Pathways
Ethynylcytidine is involved in the metabolic pathway of RNA synthesis. It is rapidly phosphorylated to Ethynylcytidine-triphosphate (ECTP) as the final product, strongly inhibiting RNA synthesis .
Transport and Distribution
Studies with Ethynylcytidine have demonstrated high uptake and wide distribution in glandular tissues, thymus, bone marrow, kidney, and bladder . Approximately 71% of Ethynylcytidine was excreted in the urine as unchanged drug .
Subcellular Localization
The specific subcellular localization of Ethynylcytidine is not mentioned in the search results. Given its role as an inhibitor of RNA polymerases I, II, and III, it can be inferred that Ethynylcytidine likely localizes to the nucleus where these enzymes are found .
Vorbereitungsmethoden
Die Synthese von TAS-106 umfasst mehrere Schritte:
Schutz von 1,2-O-Isopropyliden-D-xylofuranose: Die selektive Schutz von 1,2-O-Isopropyliden-D-xylofuranose mit tert-Butyldimethylsilylchlorid und Pyridin ergibt den Silylether.
Stereoselektive Addition: Trimethylsilylacetylen wird mit Hilfe von Butyllithium in Tetrahydrofuran zum Keton addiert, um das Beta-Addukt zu liefern.
Monobenzoylierung: Die selektive Monobenzoylierung des Produkts mit Benzoylchlorid und Pyridin ergibt das Monobenzoat.
Spaltung der Isopropyliden-Gruppe: Das Monobenzoat wird mit Salzsäure in Methanol behandelt, um die Isopropyliden-Schutzgruppe zu spalten.
Exhaustive Benzoylierung: Das Produkt wird mit Benzoylchlorid und 4-Dimethylaminopyridin in Pyridin bei 100 °C erschöpfend benzoyliert, um das Tribenzoat zu liefern.
Bildung von Monoacetat: Das Tribenzoat wird mit Schwefelsäure und Essigsäureanhydrid behandelt, um das Monoacetat zu liefern.
Kondensation mit Cytosin: Das Monoacetat wird mit Cytosin mit Hilfe von Zinn(IV)chlorid in Acetonitril kondensiert, um das Cytidinderivat zu ergeben.
Debenzoylierung: Der letzte Schritt beinhaltet die Debenzoylierung mit Hilfe von Ammoniak in Methanol, um das Ziel-Ethynyl-Cytidinderivat zu ergeben.
Analyse Chemischer Reaktionen
TAS-106 unterliegt mehreren Arten von chemischen Reaktionen:
Oxidation: Die Oxidation des Silylethers zum Keton ist ein entscheidender Schritt in seiner Synthese.
Substitution: Die Kondensation des Monoacetats mit Cytosin ist ein Beispiel für eine Substitutionsreaktion.
Desilylierung: Die Entfernung der Silylschutzgruppe wird durch Desilylierung erreicht.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Chromtrioxid, Pyridin, Essigsäureanhydrid, Butyllithium, Tetrabutylammoniumfluorid, Benzoylchlorid, Salzsäure, Schwefelsäure, Essigsäureanhydrid, Zinn(IV)chlorid und Ammoniak . Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das Ethynyl-Cytidinderivat .
Vergleich Mit ähnlichen Verbindungen
TAS-106 ist einzigartig in seiner Fähigkeit, die RNA-Polymerasen I, II und III zu hemmen, was es von anderen Nucleoside-Analoga wie 5-Fluorouracil und Gemcitabin unterscheidet . Ähnliche Verbindungen umfassen:
5-Fluorouracil: Hemmt die RNA-Synthese durch Einbau in den RNA-Strang, wodurch die Verarbeitung gehemmt wird.
Gemcitabin: Ein Nucleoside-Analog, das die DNA-Synthese hemmt.
Das breite Spektrum der Antitumoraktivität von TAS-106 und sein einzigartiger Wirkmechanismus machen es zu einer wertvollen Verbindung in der Krebsforschung und -therapie .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-DYUFWOLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939319 | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
3'-C-ethynylcytidine is metabolized in tumor cells to ethynylcytidine triphosphate (ECTP), which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II and III; subsequently, RNase L is activated, resulting in apoptosis. RNase L is a potent antiviral and antiproliferative endoribonuclease that cleaves singled stranded RNA, causes 28s rRNA fragmentation, and activates Janus Kinase (JAK), a mitochondrial-dependent apoptosis signaling molecule. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
180300-43-0 | |
| Record name | 3'-c-Ethynylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-106 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(3-C-Ethynylpentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3O05I09ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



